2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine family, a heterocyclic scaffold known for its pharmacological relevance. The structure comprises:
- A pyrrolo[3,2-d]pyrimidine core with a fused pyrrole-pyrimidine system.
- 3-methyl and 4-oxo substituents on the pyrimidine ring.
- A 7-phenyl group for enhanced aromatic interactions.
- A sulfanyl (thioether) bridge at position 2, linking to an N-[(4-methylphenyl)methyl]acetamide moiety.
While direct biological data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) indicate roles in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-16(11-9-15)12-24-19(28)14-30-23-26-20-18(17-6-4-3-5-7-17)13-25-21(20)22(29)27(23)2/h3-11,13,25H,12,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXIYOYBLRJCOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with various functional groups that influence its biological properties. The presence of a sulfanyl group and an acetamide moiety suggests potential interactions with biological targets.
Anticancer Activity
Pyrrolopyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[3,2-d]pyrimidine scaffold can enhance antiproliferative effects against cancer cells through mechanisms such as inhibition of specific kinases involved in cell cycle regulation .
Table 1: Summary of Anticancer Activity in Pyrrolopyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | CDK inhibition |
| Compound B | MCF-7 | 8.0 | Apoptosis induction |
| 2-{...} | A549 | TBD | TBD |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity. Pyrrolopyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies demonstrated that certain derivatives showed significant binding affinity to COX-2, leading to reduced prostaglandin synthesis and subsequent inflammation .
Table 2: COX-2 Inhibition by Pyrrolopyrimidine Derivatives
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrrolopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 3: Antimicrobial Efficacy of Pyrrolopyrimidine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound E | Staphylococcus aureus | 32 |
| Compound F | Escherichia coli | 64 |
| 2-{...} | TBD | TBD |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrrolopyrimidine derivatives, including the compound :
- In vitro Study on Cancer Cell Lines : A recent study screened various pyrrolopyrimidine derivatives against multiple cancer cell lines, revealing that specific substitutions enhanced cytotoxicity significantly compared to standard chemotherapeutics .
- Anti-inflammatory Screening : Another investigation focused on the anti-inflammatory properties of pyrrolopyrimidine compounds through COX enzyme inhibition assays. The results indicated that certain derivatives exhibited superior inhibition compared to traditional NSAIDs .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. A series of studies have shown that derivatives of this compound can effectively combat various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4c | 12.5 | E. coli |
| 4e | 15.0 | S. aureus |
| 5g | 10.0 | M. tuberculosis |
These findings suggest that the thienopyrimidine core is crucial for antimicrobial activity, potentially extending to our compound of interest.
Anticancer Activity
The structural characteristics of this compound may also confer anticancer properties. Studies on related compounds have revealed:
-
In Vitro Studies : Certain thiazole-pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, acting as CDK inhibitors vital for cell cycle regulation.
Compound IC50 (nM) Target VIIa 26 CDK4 VIIb 233 CDK6
These results underscore the importance of specific substitutions on the thiourea moiety for enhanced cytotoxicity.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, compounds similar to this one have been studied for additional biological activities:
- Antioxidant Properties : Some derivatives exhibit potential as antioxidants, which could help in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Certain thienopyrimidine compounds have shown anti-inflammatory activities, suggesting broader therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thienopyrimidine derivatives were effective against multi-drug resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail.
- Cytotoxicity Evaluation : In vitro testing on melanoma cell lines revealed that modifications to the thienopyrimidine structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Core Heterocycle Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from thieno[3,2-d]pyrimidine (), where sulfur replaces a nitrogen atom, altering electronic properties and binding affinity . The dihydropyrimidine analog () lacks the fused pyrrole ring, reducing structural rigidity .
Substituent Effects: Aromatic Groups: The 7-phenyl group in the target compound and enhances hydrophobicity, whereas uses a dichlorophenyl group for electron-withdrawing effects .
Synthetic Routes :
- Microwave-assisted coupling () and Pd-catalyzed reactions () are common for pyrrolopyrimidine derivatives. The target compound likely employs similar sulfanyl-acetamide conjugation steps .
Physicochemical Properties: The dichlorophenyl analog () has a high melting point (230°C), suggesting strong crystal lattice forces due to halogen substituents . Thieno[3,2-d]pyrimidine derivatives () may exhibit altered solubility due to the sulfur atom’s polarizability .
Implications of Structural Modifications
- Bioactivity : Fluorine () and chlorine () substituents often enhance metabolic stability and target binding .
- Lumping Strategies: Compounds with shared cores (e.g., pyrrolo-/thienopyrimidines) may be grouped for computational modeling, as their similar reactivity and properties align with lumping principles () .
Q & A
Q. What are the key synthetic strategies for preparing 2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Functionalization of the pyrrolo[3,2-d]pyrimidine core via nucleophilic substitution at the sulfur-containing position (e.g., thiolation with mercaptoacetamide derivatives) .
- Coupling reactions between the sulfanyl-pyrrolopyrimidine intermediate and substituted benzylamines (e.g., via amide bond formation using carbodiimide coupling agents) .
- Purification via column chromatography or recrystallization, validated by HPLC or NMR.
- Key Reference : Multi-step synthetic routes for analogous compounds are detailed in , involving ethanol/piperidine-mediated condensation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and confirm sulfanyl-acetamide connectivity (e.g., monoclinic crystal systems with P21/c space group, as seen in similar acetamide derivatives ).
- NMR spectroscopy : Analyze / chemical shifts for methyl, phenyl, and pyrrolopyrimidine protons (e.g., δ 2.3–2.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for CHNOS) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) predict intermediates and transition states, reducing trial-and-error experimentation:
- Reaction Design : Use software (e.g., COMSOL Multiphysics) to simulate reaction kinetics and thermodynamics, focusing on sulfur nucleophilicity and steric effects in the pyrrolopyrimidine core .
- Solvent Optimization : Machine learning models (e.g., ICReDD’s data-driven approaches) identify optimal solvents for coupling steps, balancing polarity and reaction yield .
- Reference : highlights computational-experimental feedback loops for reaction design .
Q. How should researchers address contradictions in crystallographic data for sulfanyl-acetamide derivatives?
- Methodological Answer : Discrepancies in crystal parameters (e.g., unit cell dimensions, space groups) can arise due to:
- Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate stable polymorphs.
- Disorder Modeling : Refine X-ray data with software (e.g., SHELX) to account for rotational disorder in phenyl or methyl groups, as seen in ’s refinement (R factor = 0.050) .
- Validation : Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1680 cm) .
Q. What strategies are recommended for assessing the biological activity of this compound?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or phosphatases, leveraging the pyrrolopyrimidine scaffold’s affinity for ATP-binding pockets .
- In Vitro Assays : Test inhibition of enzymatic activity (e.g., phosphatase assays for derivatives like PF-06465469 ) or cytotoxicity in cancer cell lines (e.g., IC determination via MTT assays).
- Metabolic Stability : Assess microsomal stability using LC-MS to identify metabolic hotspots (e.g., sulfanyl group oxidation) .
Experimental Design and Data Analysis
Q. How to design experiments to study the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C, monitoring degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
- Degradation Kinetics : Fit data to Arrhenius models to predict shelf-life. For example, outlines safety protocols for handling acetamide derivatives under reactive conditions .
Q. What advanced analytical techniques resolve ambiguities in NMR spectra caused by overlapping peaks?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign protons and carbons in crowded regions (e.g., aromatic vs. pyrrolopyrimidine protons) .
- Dynamic NMR (DNMR) : Study rotational barriers of the benzyl group at variable temperatures.
- Reference : ’s crystal data supports NMR assignments by confirming spatial proximity of substituents .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
